molecular formula C10H16N2 B7813336 N-(2-pyridin-4-ylethyl)propan-2-amine

N-(2-pyridin-4-ylethyl)propan-2-amine

Cat. No.: B7813336
M. Wt: 164.25 g/mol
InChI Key: TYQJCPFOIMPJLQ-UHFFFAOYSA-N
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Description

N-(2-pyridin-4-ylethyl)propan-2-amine is a secondary amine characterized by a pyridin-4-yl group attached to an ethyl chain, which is further linked to a propan-2-amine moiety. This compound is structurally notable for its pyridine ring, a heteroaromatic system that confers unique electronic and steric properties. Pyridine derivatives are widely explored in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions, making them valuable in drug design and receptor targeting .

Similar methodologies are described for related amines, such as the use of protecting groups (e.g., 2,5-dimethylpyrrole in ) and purification via chromatography .

Properties

IUPAC Name

N-(2-pyridin-4-ylethyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9,12H,5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQJCPFOIMPJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pyridine vs. Benzyl Derivatives

  • This difference likely influences receptor binding specificity, as seen in pharmacoperones targeting misfolded GPCRs .
  • N-(4-methylbenzyl)propan-2-amine : The hydrophobic 4-methylbenzyl group may improve lipid solubility, making it suitable for applications requiring membrane permeability .

Psychoactive NBOMe Analogues

  • 4-MMA-NBOMe : Incorporates a 2-methoxyphenylmethyl group and a p-tolyl substituent, which are critical for serotonin receptor agonism. This contrasts with the pyridine-based compound, which lacks the methoxy group but shares a tertiary amine structure .

Bulkier Aromatic Systems

Physicochemical and Pharmacological Properties

  • Boiling Points and Solubility :

    • N-(4-methylbenzyl)propan-2-amine has a boiling point of 209°C and density of 0.857 g/cm³, typical for lipophilic amines .
    • Pyridine-containing derivatives like this compound are expected to exhibit higher polarity and water solubility due to the nitrogen heterocycle.
  • Pharmacological Activity: The pyridine moiety in this compound may enhance interactions with biological targets, as seen in its role as a pharmacoperone for GPCR rescue . In contrast, NBOMe derivatives (e.g., 4-MMA-NBOMe) act as potent hallucinogens by targeting 5-HT₂A receptors .

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